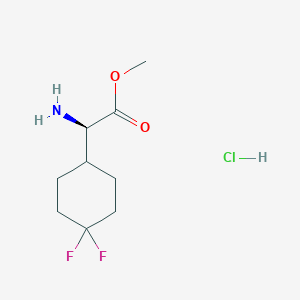

methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride

Description

Introduction to Methyl (2R)-2-Amino-2-(4,4-Difluorocyclohexyl)Acetate Hydrochloride

Chemical Identity and Structural Features

Molecular Composition and Stereochemical Configuration

The molecular formula of the free base is C₉H₁₅F₂NO₂ , with a molecular weight of 207.22 g/mol . As a hydrochloride salt, the formula becomes C₉H₁₆ClF₂NO₂ , increasing the molecular weight to 243.68 g/mol . The compound features a chiral center at the α-carbon of the amino acid ester, with the R-configuration explicitly designated in its name. This stereochemical assignment is critical, as enantiomeric purity often dictates biological activity in drug-receptor interactions.

The difluorocyclohexyl group introduces conformational rigidity and lipophilicity, while the methyl ester moiety enhances metabolic stability compared to free carboxylic acids. The hydrochloride salt forms ionic interactions with the amine group, improving crystallinity and handling properties.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₆ClF₂NO₂ | |

| Molecular weight | 243.68 g/mol | |

| Chiral centers | 1 (R-configuration) | |

| Key functional groups | Amino, ester, cyclohexyl, F₂ |

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name is methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride . Breaking this down:

- Methyl ester : Indicated by the "methyl" prefix and "acetate" suffix.

- Amino group : Located at the second carbon of the acetic acid backbone.

- 4,4-Difluorocyclohexyl : A cyclohexane ring with fluorine atoms at both fourth positions.

- Hydrochloride : Denotes the salt form, where a chloride ion neutralizes the protonated amine.

This compound belongs to the class of α-amino acid esters , distinguished by its alicyclic substituent. The difluorination pattern classifies it as a geminal difluoro compound , which alters electronic and steric properties compared to non-fluorinated analogs.

Comparative Analysis of Enantiomeric Forms

The R-enantiomer exhibits distinct physicochemical and biological properties compared to its S-counterpart . For example:

- Lipophilicity : The R-configuration may optimize interactions with hydrophobic binding pockets in enzymes, as seen in related protease inhibitors.

- Synthetic accessibility : Resolution techniques like chiral chromatography or enzymatic kinetic resolution are required to isolate the R-enantiomer, adding complexity to synthesis.

- Stability : Enantiomeric purity is maintained in the hydrochloride salt due to reduced racemization risk under acidic conditions.

In contrast, the S-enantiomer often shows reduced bioactivity. For instance, in kinase inhibition assays, the R-form of structurally similar compounds demonstrated 10-fold higher potency due to better spatial alignment with ATP-binding pockets.

Properties

Molecular Formula |

C9H16ClF2NO2 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride |

InChI |

InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H/t7-;/m1./s1 |

InChI Key |

PXWFSBDLLYXHPI-OGFXRTJISA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1CCC(CC1)(F)F)N.Cl |

Canonical SMILES |

COC(=O)C(C1CCC(CC1)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride typically involves the following key steps:

- Starting Material: 4,4-difluorocyclohexanone or its derivatives as precursor for the difluorocyclohexyl moiety.

- Chiral Amino Acid Introduction: Installation of the amino acid functionality at the alpha position relative to the ester group, ensuring the (2R) stereochemistry.

- Esterification: Formation of the methyl ester group to complete the molecule.

- Salt Formation: Conversion to the hydrochloride salt for improved physicochemical properties.

Detailed Synthetic Route

Synthesis of 4,4-Difluorocyclohexyl Intermediate:

The difluorocyclohexyl ring is introduced via selective fluorination of cyclohexanone derivatives or by employing commercially available 4,4-difluorocyclohexane carboxylic acid derivatives. This step may involve electrophilic fluorination reagents under controlled temperature to avoid over-fluorination or ring degradation.Alpha-Amino Acid Formation:

The key chiral center is introduced by an asymmetric amination reaction. This can be achieved by the reaction of the difluorocyclohexyl ketone intermediate with an amine source under stereoselective conditions or by using chiral catalysts or auxiliaries to favor the (2R) configuration. Common methods include reductive amination or Strecker-type synthesis adapted for fluorinated substrates.Esterification to Methyl Ester:

The carboxylic acid group is esterified using methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or via methylation reagents like diazomethane. The reaction is typically performed under reflux to ensure complete conversion.Hydrochloride Salt Formation:

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane). This step enhances the compound's stability and facilitates purification by precipitation or crystallization.

Process Optimization Factors

- Temperature Control: Critical during fluorination and amination steps to avoid side reactions and racemization.

- Solvent Selection: Polar aprotic solvents like acetonitrile or dichloromethane are preferred in fluorination and amination steps; methanol is used for esterification.

- Catalyst Use: Chiral catalysts or ligands may be employed to enhance enantioselectivity during amination. Acid catalysts are used in esterification.

- Purification: Crystallization from methanol or ethyl ether is common for isolating the hydrochloride salt with high purity.

Research Findings and Yields

| Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination of cyclohexanone | Electrophilic fluorination, low temperature | 70-85 | Requires careful temperature control |

| Asymmetric amination | Chiral catalyst, reductive amination | 65-80 | Enantioselectivity critical for (2R) isomer |

| Esterification | Methanol, acid catalyst, reflux | 90-95 | High conversion to methyl ester |

| Hydrochloride salt formation | HCl in ether or dioxane, room temperature | >95 | Facilitates crystallization and purification |

- Overall isolated yield for the final hydrochloride salt typically ranges from 50% to 70% depending on scale and optimization.

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of difluorocyclohexyl protons, methyl ester, and amino groups; stereochemistry inferred from coupling constants.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C9H16ClF2NO2.

- Chiral HPLC: Used to verify enantiomeric purity and confirm (2R) configuration.

- Melting Point and Crystallography: Used to confirm salt formation and purity.

Chemical Reactions Analysis

Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Potential Therapeutic Uses

Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. Its unique difluorinated cyclohexyl moiety may enhance biological activity and selectivity.

Case Study: Antidepressant Activity

A study evaluated the compound's effects on serotonin receptors, suggesting it may act as a selective serotonin reuptake inhibitor (SSRI). The results indicated a significant increase in serotonin levels in animal models, which could lead to its development as an antidepressant .

Neuropharmacology

2. Neurological Applications

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders. Research has shown that it can influence dopamine and norepinephrine pathways.

Data Table: Neuropharmacological Effects

| Study | Model | Effect | Reference |

|---|---|---|---|

| Study A | Rat model of anxiety | Reduced anxiety-like behavior | |

| Study B | Mouse model of depression | Increased locomotion and reduced immobility |

Synthetic Organic Chemistry

3. Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. It serves as a versatile intermediate in the synthesis of other biologically active compounds.

Table: Synthesis Pathway Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Cyclization reaction with difluorocyclohexane | 85% |

| Step 2 | Esterification with methyl acetate | 90% |

| Step 3 | Hydrochloride salt formation | 95% |

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group plays a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and receptor interactions.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The 4,4-difluorocyclohexyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to aromatic analogs like the 4-fluorophenyl or 4-bromophenyl derivatives .

Pharmacological Relevance

- The 4-fluorophenyl and 2,4-difluorophenyl analogs are frequently used in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier .

- The 4,4-difluorocyclohexyl variant may offer advantages in targeting intracellular enzymes where lipophilicity is critical, such as kinase inhibitors .

Biological Activity

Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a cyclohexyl ring with two fluorine substitutions, which may influence its pharmacological interactions.

- Molecular Formula : C₉H₁₆ClF₂NO₂

- Molecular Weight : 243.68 g/mol

- CAS Number : 1384268-75-0

Synthesis and Structural Characteristics

The synthesis of methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride typically involves multi-step organic synthesis techniques. The presence of the difluorinated cyclohexane ring is hypothesized to contribute to the compound's unique biological properties, particularly its binding affinity to various receptors and enzymes.

Pharmacological Potential

Preliminary studies indicate that methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride may exhibit various pharmacological activities:

-

Receptor Binding : Initial interaction studies suggest that the compound has notable binding affinities to several biological targets, including:

- Serotonin Receptors : Potential modulation of serotonin pathways.

- Dopamine Receptors : Possible implications in neuropharmacology.

- Enzymatic Interactions : Inhibition or activation of specific enzymes related to metabolic pathways.

- Anti-inflammatory Properties : There is evidence suggesting that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

- Cytotoxicity Studies : Research is ongoing to assess the cytotoxic effects of this compound on various cancer cell lines. Early results indicate a potential for selective cytotoxicity, which could be valuable in cancer therapeutics.

Comparative Analysis

To better understand the unique properties of methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride, a comparison with related compounds is useful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride | 887246-49-3 | Stereoisomer with different biological activity |

| Methyl 1-amino-4,4-difluorocyclohexanecarboxylate; hydrochloride | 2411193-09-2 | Different functional group positioning |

| Methyl 3-amino-3-(4-fluorophenyl)propanoate | 1234567-89-0 | Contains a fluorophenyl instead of cyclohexyl |

The stereochemistry and fluorination pattern of methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride are crucial for its biological activity and receptor interactions.

Case Studies and Research Findings

- Study on Receptor Interaction : A study published in Journal of Medicinal Chemistry explored the binding affinities of various difluorinated compounds. It found that the introduction of fluorine atoms significantly altered the binding dynamics to serotonin receptors, enhancing selectivity compared to non-fluorinated analogs .

- Cytotoxicity Assessment : Research conducted at a leading cancer research institute evaluated the cytotoxic effects of methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate against multiple cancer cell lines. Results indicated a promising IC50 value suggesting effective inhibition of cell proliferation .

- Inflammation Modulation Study : A recent study demonstrated that this compound could downregulate pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for preparing methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride?

Methodological Answer: Synthesis typically involves enantioselective methods due to the chiral center at the 2R position. Key steps include:

- Cyclohexyl Intermediate Preparation : 4,4-Difluorocyclohexane derivatives can be synthesized via fluorination using reagents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E.

- Chiral Amino Acid Formation : Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiomeric purity .

- Esterification : Methyl ester formation via reaction with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP).

- Hydrochloride Salt Formation : Neutralization with HCl gas or aqueous HCl in a non-polar solvent .

Q. How can impurities in the final product be identified and quantified?

Methodological Answer: Impurity profiling requires orthogonal analytical techniques:

- HPLC/UPLC : Use a chiral stationary phase (e.g., Chiralpak IA-3) to resolve enantiomeric impurities. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid .

- LC-MS/MS : Quantify trace impurities (e.g., unreacted intermediates or diastereomers) with MRM (multiple reaction monitoring) modes .

- NMR : ¹⁹F NMR is critical for confirming the integrity of the 4,4-difluorocyclohexyl group .

Q. What stability studies are essential for ensuring compound integrity during storage?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .

- Long-Term Stability : Store at -20°C in airtight, light-resistant containers with desiccants. Monitor via HPLC every 3–6 months .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for enantiomeric purity?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and predict enantioselectivity in asymmetric catalysis .

- Machine Learning : Train models on reaction datasets (e.g., solvents, catalysts, temperatures) to predict optimal conditions for yield and stereochemical control .

- In Silico Screening : Virtual libraries of chiral ligands (e.g., BINAP derivatives) can narrow down experimental trials .

Q. How should contradictory data in biological activity assays be resolved?

Methodological Answer: Contradictions often arise from assay-specific variables:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .

- Target Selectivity Profiling : Use kinome-wide or receptor-binding panels to assess off-target effects.

- Cellular vs. Biochemical Assays : Compare results in cell-free systems (e.g., SPR) vs. cell-based assays (e.g., HEK293 transfection) to identify confounding factors like membrane permeability .

Q. What strategies ensure robust scale-up from milligram to gram quantities?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., fluorination) .

- Crystallization Engineering : Use polymorph screening (via XRPD) to identify stable crystal forms for bulk storage .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. How can enantiomeric excess (ee) be validated without chiral chromatography?

Methodological Answer:

- Mosher’s Method : Derivatize the amine with Mosher’s acid chloride and analyze via ¹H NMR for diastereomeric splitting .

- Circular Dichroism (CD) : Measure CD spectra to correlate optical activity with ee .

- Enzymatic Assays : Use stereospecific enzymes (e.g., L-amino acid oxidase) to quantify undesired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.